

Validation of "Methyl 2-(4-oxocyclohexyl)acetate" synthesis through spectroscopic techniques

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Compound of Interest

Compound Name: **Methyl 2-(4-oxocyclohexyl)acetate**

Cat. No.: **B1320818**

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Spectroscopic Validation of Methyl 2-(4-oxocyclohexyl)acetate: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comparative analysis of the synthesis and spectroscopic validation of "**Methyl 2-(4-oxocyclohexyl)acetate**," a key building block in various synthetic pathways. We present a detailed experimental protocol for its synthesis via Fischer esterification and compare its spectroscopic signature with the isomeric alternative, "Methyl 2-(2-oxocyclohexyl)acetate."

Synthesis and Purification: A Detailed Protocol

The synthesis of **Methyl 2-(4-oxocyclohexyl)acetate** is reliably achieved through the Fischer esterification of 4-oxocyclohexaneacetic acid. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis of Methyl 2-(4-oxocyclohexyl)acetate

Materials:

- 4-oxocyclohexaneacetic acid

- Methanol (reagent grade)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-oxocyclohexaneacetic acid in an excess of methanol (approximately 10-20 molar equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the carboxylic acid) to the solution while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.
- **Work-up:** After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether and transferred to a separatory funnel.
- **Neutralization:** The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water and brine.

- Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude **Methyl 2-(4-oxocyclohexyl)acetate**.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity product.

A similar Fischer esterification protocol can be employed for the synthesis of the comparative compound, Methyl 2-(2-oxocyclohexyl)acetate, starting from 2-oxocyclohexaneacetic acid.

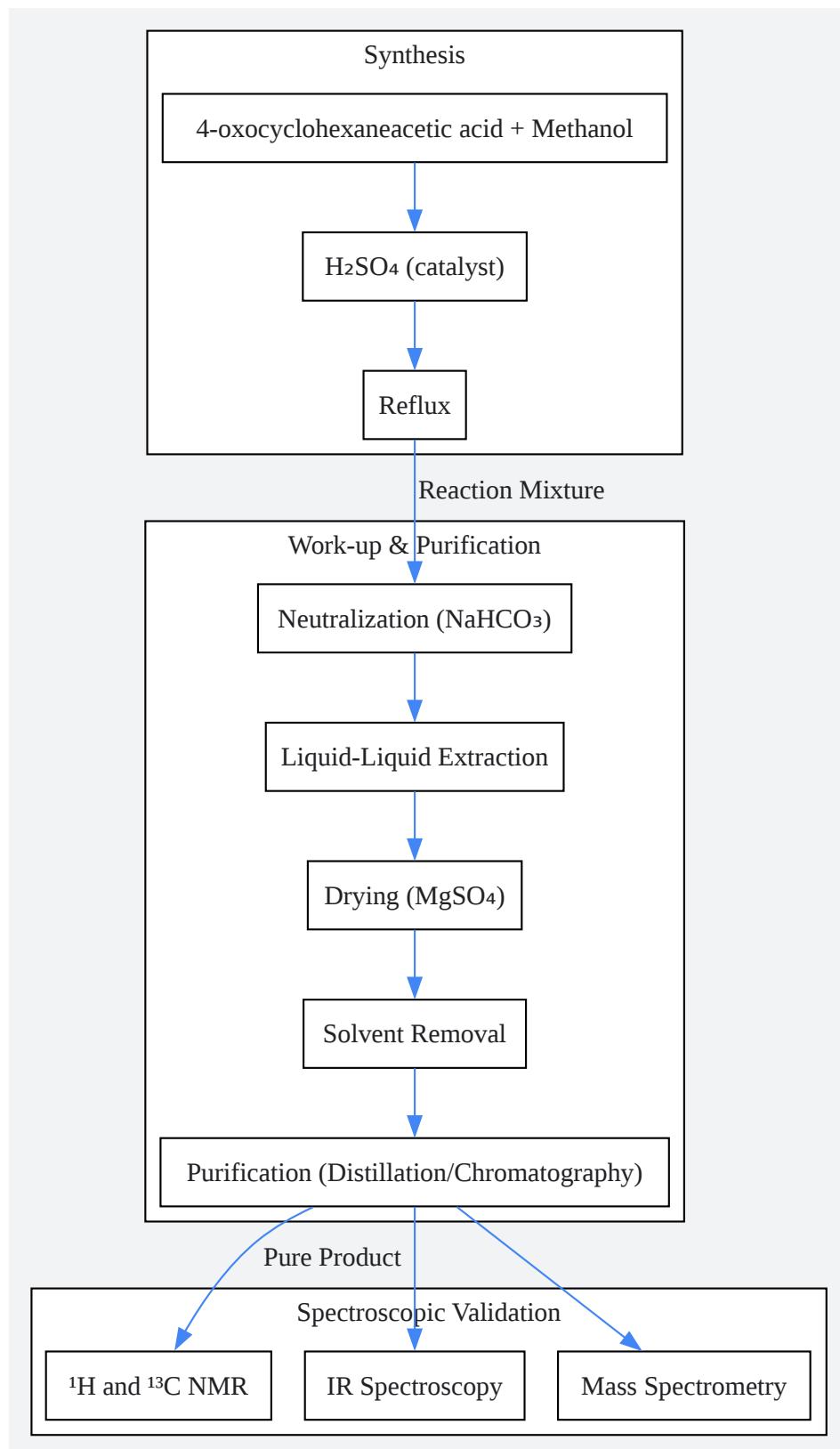
Spectroscopic Validation Data

The structural identity and purity of the synthesized **Methyl 2-(4-oxocyclohexyl)acetate** were confirmed using a suite of spectroscopic techniques. The data obtained is presented below in comparison with expected data for Methyl 2-(2-oxocyclohexyl)acetate.

Spectroscopic Technique	Methyl 2-(4-oxocyclohexyl)acetate	Methyl 2-(2-oxocyclohexyl)acetate (Alternative)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 3.68 (s, 3H, -OCH ₃), 2.45-2.35 (m, 4H, -CH ₂ -C=O), 2.30 (d, J=7.2 Hz, 2H, -CH ₂ -CO ₂ Me), 2.15-2.05 (m, 1H, -CH-), 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H)	δ 3.67 (s, 3H, -OCH ₃), 3.20-3.10 (m, 1H), 2.80-2.70 (m, 1H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H), 1.50-1.30 (m, 1H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 211.0 (C=O, ketone), 173.5 (C=O, ester), 51.8 (-OCH ₃), 41.0, 40.8, 34.2, 33.5, 28.6	δ 212.5 (C=O, ketone), 173.0 (C=O, ester), 51.5 (-OCH ₃), 50.1, 42.3, 39.8, 33.9, 27.8, 24.9
IR (neat, cm ⁻¹)	~2950 (C-H, sp ³), 1735 (C=O, ester), 1715 (C=O, ketone), 1170 (C-O)	~2945 (C-H, sp ³), 1738 (C=O, ester), 1710 (C=O, ketone), 1165 (C-O)
Mass Spectrometry (EI)	m/z (%): 170 (M ⁺), 139, 111, 98, 83, 55	m/z (%): 170 (M ⁺), 138, 114, 97, 69, 55

Experimental Workflow and Logic

The overall process, from synthesis to validation, follows a logical progression to ensure the desired product is obtained with high purity and its identity is unequivocally confirmed.

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Caption: Workflow for the synthesis and spectroscopic validation of **Methyl 2-(4-oxocyclohexyl)acetate**.

This guide provides a comprehensive overview for the synthesis and characterization of **Methyl 2-(4-oxocyclohexyl)acetate**. The detailed protocols and comparative spectroscopic data serve as a valuable resource for researchers in ensuring the quality and identity of their synthesized compounds, thereby supporting the integrity of their research and development endeavors.

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